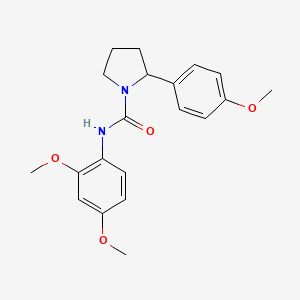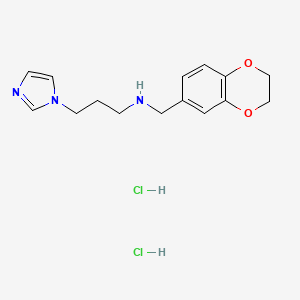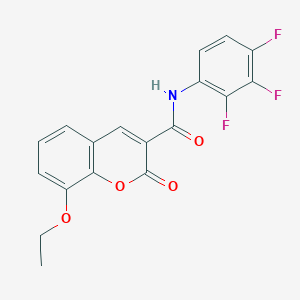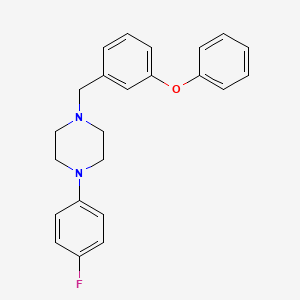
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. DMPP belongs to the class of pyrrolidinecarboxamide compounds and has been studied extensively for its therapeutic potential in various diseases.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act on various molecular targets, including ion channels, receptors, and enzymes. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to modulate the activity of TRPV1 channels, which are involved in pain perception and inflammation. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has also been found to interact with the CB1 receptor, which is involved in the regulation of appetite, pain, and mood. Additionally, N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been found to protect neurons from oxidative stress and inflammation, which may have implications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments, including its high purity and stability. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized in large quantities, making it suitable for use in various assays and experiments. However, one of the limitations of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its relatively low solubility in water, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for the study of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, including further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its therapeutic potential in various diseases. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has shown promise in the treatment of inflammation, cancer, and neurological disorders, and further research is needed to fully understand its potential therapeutic applications. Additionally, the development of new derivatives of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide may lead to the discovery of compounds with improved pharmacological properties.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with 4-methoxyphenylacetic acid to form an intermediate compound. The intermediate compound is then reacted with pyrrolidine and isocyanate to obtain N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been studied for its potential neuroprotective effects, as it has been shown to protect neurons from oxidative stress and inflammation.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-24-15-8-6-14(7-9-15)18-5-4-12-22(18)20(23)21-17-11-10-16(25-2)13-19(17)26-3/h6-11,13,18H,4-5,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMZQNYGFMMFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-difluorophenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6086215.png)


![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazino]benzoate](/img/structure/B6086238.png)
![N-(4-fluorobenzyl)-3-{1-[(6-methyl-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6086240.png)
![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-4-methyl-N-phenylbenzamide](/img/structure/B6086251.png)
![1-phenyl-3-(2-pyridinyl)benzo[f]quinoline](/img/structure/B6086259.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(3-thienylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6086266.png)
![3-(3,4-dimethoxyphenyl)-6-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6086272.png)
![1-(1-{[1-(isopropylsulfonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6086284.png)

![N-[4-({[2-(2-furylmethylene)-4-oxo-1,3-thiazolidin-5-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B6086295.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B6086296.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6086300.png)